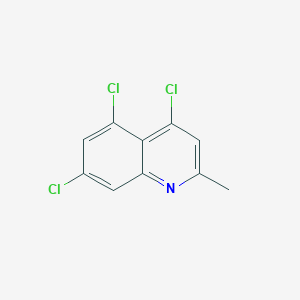

2-Methyl-4,5,7-trichloroquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

4,5,7-trichloro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3N/c1-5-2-7(12)10-8(13)3-6(11)4-9(10)14-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRVLGATYHLALY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=CC2=N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588899 | |

| Record name | 4,5,7-Trichloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203626-80-6 | |

| Record name | 4,5,7-Trichloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203626-80-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization of 2 Methyl 4,5,7 Trichloroquinoline

Structural Elucidation Techniques for Complex Quinoline (B57606) Derivatives

The unambiguous determination of the molecular structure of 2-Methyl-4,5,7-trichloroquinoline relies on a combination of powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments are crucial for establishing the precise connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the methyl group protons and the aromatic protons on the quinoline core. The chemical shifts and coupling constants of the aromatic protons are particularly informative for confirming the substitution pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. This technique is essential for confirming the presence of the methyl carbon and the specific chlorinated and non-chlorinated carbons of the quinoline ring.

2D NMR Techniques: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish the connectivity between protons and carbons, providing definitive structural confirmation. ijpsdronline.comresearchgate.net For instance, an HMBC experiment would show correlations between the methyl protons and the C2 and C3 carbons of the quinoline ring, confirming the position of the methyl group.

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula (C₁₀H₆Cl₃N). The fragmentation pattern observed in the mass spectrum can also offer structural clues. The presence of three chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak. researchgate.net

Hypothetical ¹H and ¹³C NMR Data for this compound:

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| 2.65 (s, 3H) | -CH₃ |

| 7.35 (s, 1H) | H-3 |

| 7.60 (d, J=2.0 Hz, 1H) | H-6 |

| 7.95 (d, J=2.0 Hz, 1H) | H-8 |

Note: This table presents hypothetical data based on established principles of NMR spectroscopy for substituted quinolines. Actual experimental values may vary.

Methodologies for Purity Assessment and Impurity Profiling

Ensuring the purity of this compound is critical for its intended applications. Chromatographic techniques are the primary methods for assessing purity and identifying potential impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for purity determination. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, can effectively separate the main compound from its impurities. A diode-array detector (DAD) or a UV detector can be used for quantification. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. nih.gov

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is another powerful tool for purity assessment, particularly for volatile and thermally stable compounds like this compound. GC can provide high-resolution separation of the target compound from closely related impurities.

Impurity Profiling: The identification of impurities is as important as the quantification of purity. Impurities can arise from starting materials, by-products of the synthesis, or degradation products. google.com Techniques such as LC-MS and GC-MS are invaluable for this purpose. The mass spectrometer provides molecular weight information for each impurity, which, combined with fragmentation data, can lead to their structural elucidation.

Hypothetical Impurity Profile of this compound:

| Impurity | Potential Origin | Analytical Method for Detection |

| Dichloro-methyl-quinoline isomers | Incomplete chlorination | GC-MS, HPLC |

| Tetrachloro-methyl-quinoline isomers | Over-chlorination | GC-MS, HPLC |

| Unreacted starting materials | Incomplete reaction | HPLC, GC |

| Isomers of this compound | Non-regioselective synthesis | HPLC, GC-MS |

Note: This table is a hypothetical representation of potential impurities.

Isomeric Differentiation and Regioisomeric Purity in Substituted Trichloroquinolines

The synthesis of this compound can potentially lead to the formation of other regioisomers, where the chlorine atoms and the methyl group are located at different positions on the quinoline ring. Differentiating between these isomers is a significant analytical challenge.

Chromatographic Separation: High-resolution capillary GC and advanced HPLC columns can often separate regioisomers based on subtle differences in their polarity and volatility. The development of a specific chromatographic method is crucial for ensuring regioisomeric purity.

Spectroscopic Differentiation:

NMR Spectroscopy: The coupling patterns and chemical shifts of the aromatic protons in the ¹H NMR spectrum are highly sensitive to the substitution pattern. For example, the number of adjacent protons and the resulting coupling constants (ortho, meta, para) can be used to distinguish between different isomers. 2D NMR experiments that show long-range couplings can also be instrumental in confirming the specific substitution pattern. researchgate.net

Mass Spectrometry: While most regioisomers will have the same molecular weight, their fragmentation patterns in MS/MS experiments can sometimes differ, providing a basis for differentiation.

Comparison of Analytical Behavior for Hypothetical Trichloroquinoline Isomers:

| Isomer | Expected ¹H NMR Aromatic Region | Expected Chromatographic Retention |

| This compound | Two doublets (meta-coupled) and one singlet | Intermediate |

| 2-Methyl-4,6,8-trichloroquinoline | Three singlets | Potentially different from the 4,5,7-isomer |

| 2-Methyl-5,6,7-trichloroquinoline | One singlet and two doublets (ortho-coupled) | Potentially different from the 4,5,7-isomer |

Note: This table provides a simplified, hypothetical comparison to illustrate the principles of isomeric differentiation.

Computational Chemistry and Structure Activity Relationship Sar Studies of 2 Methyl 4,5,7 Trichloroquinoline and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules like 2-Methyl-4,5,7-trichloroquinoline. researchgate.netnih.gov These methods allow for the prediction of various molecular descriptors that govern reactivity and intermolecular interactions.

The electronic properties of the quinoline (B57606) ring are inherently influenced by the electronegative nitrogen atom, which creates an electron-deficient system. numberanalytics.com The addition of three chlorine atoms, as in this compound, is expected to further withdraw electron density from the aromatic system due to their high electronegativity. This electron-withdrawing effect can significantly impact the molecule's reactivity, particularly in electrophilic substitution reactions. numberanalytics.com

The 2-methyl group, in contrast, is an electron-donating group through an inductive effect. numberanalytics.com This localized electron donation can influence the reactivity of the adjacent positions on the quinoline ring. The interplay between the electron-donating methyl group and the strongly electron-withdrawing chloro groups creates a unique electronic distribution across the molecule.

Table 1: Predicted Electronic Properties of this compound based on Analogous Structures

| Property | Predicted Influence of Substituents | Rationale |

| Dipole Moment | Increased | The three highly electronegative chlorine atoms will create a significant dipole moment. |

| Electron Density | Decreased on the quinoline ring | Strong electron-withdrawing nature of the three chloro groups. numberanalytics.com |

| Reactivity towards Nucleophiles | Increased | The electron-deficient nature of the quinoline ring will make it more susceptible to nucleophilic attack. |

| Reactivity towards Electrophiles | Decreased | The overall electron-withdrawing effect of the chloro groups deactivates the ring towards electrophilic substitution. numberanalytics.com |

This table is predictive and based on the general principles of substituent effects on aromatic systems.

DFT calculations can provide quantitative values for properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. For this compound, the presence of multiple chloro-substituents is expected to lower both the HOMO and LUMO energy levels, potentially affecting its charge transfer properties in interactions with biological targets.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target protein. nih.govamazonaws.com This method is instrumental in understanding the binding affinity and mode of interaction of potential drug candidates. For this compound, molecular docking studies would be crucial to identify potential biological targets and to elucidate the key interactions driving its binding.

The trichloro-substitution pattern on the quinoline ring is expected to play a significant role in target binding. The chlorine atoms can participate in various non-covalent interactions, including halogen bonding, which is increasingly recognized as an important force in ligand-protein interactions. The 2-methyl group can contribute to binding through hydrophobic interactions within a corresponding pocket of the target protein.

Molecular dynamics (MD) simulations can further complement docking studies by providing insights into the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations can assess the stability of the predicted binding pose and reveal conformational changes in both the ligand and the protein upon binding.

Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Interaction Type | Potential Contributing Moiety | Example from Analogous Compounds |

| Hydrogen Bonding | Quinoline Nitrogen | The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. nih.gov |

| Halogen Bonding | Chlorine atoms at positions 4, 5, and 7 | Halogenated quinoline derivatives have been shown to engage in halogen bonds with protein residues. nih.gov |

| Hydrophobic Interactions | 2-Methyl group, Quinoline ring | The aromatic rings and the methyl group can interact with nonpolar amino acid residues. nih.gov |

| π-π Stacking | Quinoline ring system | The aromatic quinoline ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan. |

This table is illustrative and based on common interactions observed for quinoline derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models are valuable for predicting the activity of new compounds and for optimizing lead structures.

For a series of analogues of this compound, a QSAR study would involve synthesizing or computationally generating a set of derivatives with variations in their substitution patterns. By measuring the biological activity of these compounds, a predictive model can be developed.

Key molecular descriptors that would likely be important in a QSAR model for this class of compounds include:

Hydrophobicity (logP): The trichloro-substitution is expected to significantly increase the lipophilicity of the molecule.

Electronic parameters: Descriptors such as the Hammett constants for the substituents would quantify their electron-donating or -withdrawing effects.

Steric parameters: Molar refractivity or Taft steric parameters would describe the size and shape of the substituents.

A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide a three-dimensional map of the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity. mdpi.com For instance, the CoMFA contour maps for quinoxaline (B1680401) derivatives have shown that substitutions at certain positions can significantly influence antifungal activity. mdpi.com

Rational Design Principles for Novel Derivatives Based on the this compound Scaffold

The insights gained from computational studies and SAR analyses provide a foundation for the rational design of novel derivatives with potentially improved biological activity. mdpi.commanchester.ac.uknih.gov The this compound scaffold offers several avenues for structural modification.

Table 3: Rational Design Strategies for this compound Analogues

| Modification Strategy | Rationale | Predicted Outcome |

| Varying the 2-substituent | To probe the steric and electronic requirements of the binding pocket. | Replacing the methyl group with larger alkyl or aryl groups could enhance hydrophobic interactions. Introducing polar functional groups could create new hydrogen bonding opportunities. |

| Modifying the number and position of chloro-substituents | To optimize halogen bonding and physicochemical properties. | Shifting the chlorine atoms to different positions or using other halogens (e.g., bromine, fluorine) could fine-tune the electronic properties and binding affinity. researchgate.net |

| Introducing substituents at other positions | To explore new interaction points with the target. | Adding substituents at the 3, 6, or 8-positions could lead to additional favorable interactions and improve selectivity. |

| Bioisosteric replacement | To improve pharmacokinetic properties or reduce potential toxicity. | Replacing a chlorine atom with a trifluoromethyl group, for example, could maintain the electron-withdrawing nature while altering metabolic stability. researchgate.net |

The overarching goal of rational drug design is to establish a clear understanding of the structure-activity relationships, enabling the targeted synthesis of more potent and selective compounds. nih.govmdpi.com

Pharmacological and Biological Research on 2 Methyl 4,5,7 Trichloroquinoline Derivatives

Antimicrobial Activity Investigations

The quinoline (B57606) nucleus is a privileged scaffold in medicinal chemistry, with many of its derivatives exhibiting potent antimicrobial properties. The introduction of halogen atoms, such as chlorine, can modulate the electronic and lipophilic properties of the molecule, often enhancing its biological efficacy.

Antibacterial Spectrum and Efficacy (e.g., against E. coli and Staphylococcus aureus)

Research into various chloroquinoline derivatives has demonstrated a spectrum of activity against both Gram-positive and Gram-negative bacteria.

A study on novel 7-chloroquinoline (B30040) derivatives revealed varied efficacy against common bacterial pathogens. researchgate.net For instance, 2,7-dichloroquinoline-3-carbonitrile (B119050) showed good activity against Staphylococcus aureus and Pseudomonas aeruginosa, each with an inhibition zone of 11.00 ± 0.03 mm. researchgate.net Meanwhile, derivatives like 2,7-dichloroquinoline-3-carboxamide and 7-chloro-2-ethoxyquinoline-3-carbaldehyde were effective against E. coli, producing inhibition zones of 11.00 ± 0.04 mm and 12.00 ± 0.00 mm, respectively. researchgate.net

Quinoline-based hydroxyimidazolium hybrids have also been evaluated. nih.gov One such hybrid, designated 7b, proved to be a potent agent against S. aureus with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. nih.gov Another hybrid, 7h, also inhibited S. aureus at a MIC of 20 µg/mL. nih.gov However, these hybrids generally showed limited activity against Gram-negative bacteria like E. coli. nih.gov

Table 1: Antibacterial Activity of Selected Chloroquinoline Derivatives

| Compound/Derivative | Bacterial Strain | Activity Measurement | Result | Citation |

|---|---|---|---|---|

| 2,7-dichloroquinoline-3-carbonitrile | Staphylococcus aureus | Zone of Inhibition | 11.00 ± 0.03 mm | researchgate.net |

| 2,7-dichloroquinoline-3-carbonitrile | Pseudomonas aeruginosa | Zone of Inhibition | 11.00 ± 0.03 mm | researchgate.net |

| 2,7-dichloroquinoline-3-carboxamide | Escherichia coli | Zone of Inhibition | 11.00 ± 0.04 mm | researchgate.net |

| 7-chloro-2-ethoxyquinoline-3-carbaldehyde | Escherichia coli | Zone of Inhibition | 12.00 ± 0.00 mm | researchgate.net |

| Hybrid 7b (quinoline-hydroxyimidazolium) | Staphylococcus aureus | MIC | 2 µg/mL | nih.gov |

| Hybrid 7h (quinoline-hydroxyimidazolium) | Staphylococcus aureus | MIC | 20 µg/mL | nih.gov |

Antifungal Activity and Mechanisms (e.g., against Candida species)

The antifungal potential of substituted 2-methyl-8-quinolinols has been systematically investigated. A study comparing sixteen 5-, 7-, and 5,7-substituted derivatives demonstrated that the nature and position of the halogen substituent are critical for fungitoxicity. nih.gov

Among the compounds tested, the 5,7-dichloro and 5,7-dibromo derivatives of 2-methyl-8-quinolinol were the most potent antifungal agents against a panel of five fungi, including Aspergillus niger and Trichophyton mentagrophytes. nih.gov This suggests that di-halogenation at the 5 and 7 positions, a pattern present in 2-Methyl-4,5,7-trichloroquinoline, is favorable for antifungal activity. In general, with the exception of these highly active di-halogenated compounds, the 2-methyl analogues were found to be less active than the corresponding 8-quinolinols without the methyl group. nih.gov

Other studies on quinoline-based hybrids have shown activity against clinically relevant fungi. Quinoline-hydroxyimidazolium hybrids 7c and 7d displayed notable antifungal activity against Cryptococcus neoformans with a MIC of 15.6 µg/mL. nih.gov These compounds also showed moderate activity against Candida species and Aspergillus species, with MIC values of 62.5 µg/mL. nih.gov

Table 2: Antifungal Activity of Selected 2-Methylquinoline (B7769805) Derivatives

| Compound/Derivative | Fungal Species | Activity Level | Citation |

|---|---|---|---|

| 5,7-Dichloro-2-methyl-8-quinolinol | Aspergillus niger, T. mentagrophytes, et al. | Most fungitoxic of compounds tested | nih.gov |

| 5,7-Dibromo-2-methyl-8-quinolinol | Aspergillus niger, T. mentagrophytes, et al. | Most fungitoxic of compounds tested | nih.gov |

| Hybrid 7c (quinoline-hydroxyimidazolium) | Cryptococcus neoformans | MIC: 15.6 µg/mL | nih.gov |

| Hybrid 7d (quinoline-hydroxyimidazolium) | Cryptococcus neoformans | MIC: 15.6 µg/mL | nih.gov |

| Hybrids 7c, 7d | Candida spp., Aspergillus spp. | MIC: 62.5 µg/mL | nih.gov |

Evaluation Against Multi-Drug Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel agents effective against multi-drug resistant (MDR) pathogens. nih.gov Quinoline derivatives have emerged as a promising class in this area. nih.govnih.gov

A series of quinoline-2-one derivatives demonstrated significant antibacterial action against a spectrum of MDR Gram-positive bacteria, most notably methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Among the synthesized compounds, derivative 6c was particularly potent, exhibiting a MIC of 0.75 µg/mL against MRSA and vancomycin-resistant Enterococci (VRE). nih.govresearchgate.net This highlights the potential of the quinoline scaffold in combating formidable resistant strains. nih.gov

Furthermore, quinoline-based hybrids have shown efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Hybrids 7a and 7b were the most active against the H37Rv strain of M. tuberculosis, with MIC values of 20 and 10 µg/mL, respectively. nih.gov

Antimalarial Potential and Parasite Target Engagement

The quinoline core is famously associated with antimalarial drugs like chloroquine (B1663885). The 4-aminoquinoline (B48711) structure is a key pharmacophore, and research continues into new derivatives to overcome widespread drug resistance in Plasmodium parasites. nih.gov

In Vitro and In Vivo Efficacy Studies against Plasmodium Species

Numerous studies have confirmed the anti-plasmodial activity of novel quinoline derivatives. A series of synthesized quinoline-dihydropyrimidine hybrids were evaluated in vitro against Plasmodium falciparum, showing moderate to high antimalarial activities with IC₅₀ values ranging from 0.014 to 5.87 μg/mL. nih.gov Specifically, compounds 4b, 4g, 4i, and 12 from this series demonstrated excellent activity against P. falciparum, comparable to the standard drug chloroquine. nih.gov

In another study, quinoline-pyrazolopyridine hybrids were screened against a chloroquine-sensitive strain of P. falciparum. nih.gov The results indicated that compounds bearing halogen substituents had moderate to good activity. One derivative, 5p, which contained chloro and fluoro-substituents, showed potent antimalarial activity both in vitro and in an in vivo 4-day suppressive test in mice. nih.gov

**Table 3: Antimalarial Efficacy of Selected Quinoline Derivatives Against *P. falciparum***

| Compound/Derivative Series | Activity Measurement (in vitro) | Result Range | Potent Examples | Citation |

|---|---|---|---|---|

| Quinoline-dihydropyrimidine hybrids | IC₅₀ | 0.014–5.87 μg/mL | 4b, 4g, 4i, 12 | nih.gov |

| Quinoline-pyrazolopyridine hybrids | EC₅₀ | 1.921–2.916 µg/mL (for active compounds) | 5p | nih.gov |

| 4-aminoquinoline-1,3,5-triazine hybrid | IC₅₀ (CQ-sensitive strain) | Not specified for range | Compound 25 showed good activity | raco.cat |

| 4-aminoquinoline-1,3,5-triazine hybrid | IC₅₀ (CQ-resistant strain) | Not specified for range | Compound 25 showed good activity | raco.cat |

Molecular Mechanisms of Antimalarial Action (e.g., Heme Detoxification Interference)

A primary mechanism of action for many quinoline-based antimalarials, including chloroquine, is the interference with heme detoxification in the parasite's food vacuole. nih.gov The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.

Novel 4-aminoquinoline analogues, including a monoquinoline (MAQ) and a bisquinoline (BAQ), have been shown to significantly inhibit hemozoin formation in a dose-dependent manner. nih.govnih.gov This action is considered a crucial factor in their antimalarial effect. nih.gov These compounds are thought to form a complex with heme, preventing its polymerization into hemozoin and leading to a buildup of the toxic free heme, which ultimately kills the parasite. nih.govnih.gov While other targets like P. falciparum lactate (B86563) dehydrogenase (PfLDH) have been investigated, the inhibition of this enzyme by these specific quinoline analogues was found to be weak, reinforcing the idea that heme detoxification is their primary target. nih.gov

Structure-Activity Relationships for Antimalarial Activity in Halogenated Quinoline Scaffolds

The quinoline scaffold is a cornerstone in the development of antimalarial drugs, with chloroquine being a landmark example. nih.gov The structure-activity relationship (SAR) for antimalarial quinolines has been extensively investigated, revealing key structural features essential for activity. nih.govyoutube.com

A critical determinant for antimalarial potency is the presence of an electron-withdrawing group at the 7-position of the quinoline ring. youtube.com The chlorine atom at C7 is a common feature in many potent antimalarial agents, as it is believed to increase the basicity of the ring structure and inhibit the formation of hemozoin, a crucial process for the malaria parasite's survival. youtube.comyoutube.com The replacement of this 7-chloro group with an electron-donating group, such as a methyl group, has been shown to result in a loss of activity. youtube.com

Substitutions at other positions on the quinoline ring can modulate the compound's efficacy. For instance, the introduction of a methyl group at the C3 position has been found to decrease antimalarial activity, while any substitution at the C8 position can abolish it entirely. youtube.com While the specific impact of chlorine atoms at C4 and C5 and a methyl group at C2, as seen in this compound, is not explicitly detailed, research on related 2-arylvinylquinolines and 6-chloroquinolines shows that halogen substitutions can enhance antiplasmodial activity. nih.gov Therefore, the polychlorinated nature of this compound, combined with the essential 7-chloro moiety, suggests a potential for significant antimalarial activity, though this requires empirical validation.

Anticancer Research: Cytotoxicity and Antineoplastic Mechanisms

Quinoline and its derivatives are recognized for their broad anticancer potential, acting through various mechanisms such as inducing apoptosis, arresting the cell cycle, and inhibiting critical signaling pathways. nih.govtandfonline.comarabjchem.org The halogenated quinoline scaffold, in particular, has been the subject of significant research in oncology.

Numerous studies have demonstrated the potent cytotoxic effects of halogenated quinoline derivatives against a wide array of human cancer cell lines. The presence of chlorine atoms on the quinoline ring is often associated with enhanced antiproliferative activity. rsc.orgnih.gov For example, 7-chloroquinoline derivatives have shown significant cytotoxicity in various cancer cell lines, including those of the lung, colon, breast, and central nervous system. nih.govscielo.br

The cytotoxic potential of these compounds is often dose- and time-dependent. rsc.org Research on quinoline-chalcone hybrids noted that the presence of a halogen on the aromatic ring improved antiproliferative activity against prostate cancer cells. rsc.org Similarly, various substituted quinolines, including those with nitro and phenyl groups, have demonstrated significant antiproliferative effects compared to the standard drug 5-fluorouracil. nih.gov Given these findings, this compound, with its multiple chlorine substituents, is hypothesized to possess considerable cytotoxic activity against cancer cells.

Table 1: Cytotoxicity of Various Quinoline Derivatives in Cancer Cell Lines

| Compound Class | Specific Compound/Derivative | Cancer Cell Line(s) | Observed Activity (IC50/GI50) | Reference(s) |

|---|---|---|---|---|

| Quinoline Derivatives | DFIQ (a novel synthetic quinoline) | Non-small cell lung cancer (NSCLC) | IC50: 4.16 µM (24h), 2.31 µM (48h) | nih.gov |

| Quinoline-Chalcone Hybrids | Compound 24d | Various (e.g., K562 leukemia) | IC50: 0.009 to 0.016 µM | acs.org |

| Quinoline-Chalcone Hybrids | [(7-chloroquinolin-4-yl)amino]chalcone | LNCaP (prostate) | IC50: 6.95 to 7.93 µg/mL | rsc.org |

| 7-Chloroquinoline Hydrazones | Various | NCI-60 panel (9 tumor types) | Submicromolar GI50 values | nih.gov |

| 6-Arylamino-7-halo-5,8-quinolinediones | 7-chloro-6-(4-fluorophenyl)amino | HCT-15 (colon), SK-OV-3 (ovarian) | Potent cytotoxicity | nih.gov |

| 2-Chloro-4-anilinoquinazoline-chalcone | Compound 14g | K-562 (leukemia), MCF7 (breast) | GI50: 0.622 to 1.81 µM | nih.govrsc.org |

| 5-Methyl-5H-indolo[2,3-b]quinoline Derivative | BAPPN | HepG2 (liver), MCF-7 (breast) | IC50: 3.3 µg/mL, 3.1 µg/mL | nih.gov |

This table presents data for related quinoline compounds to illustrate the potential activity of the target molecule. IC50/GI50 values represent the concentration required to inhibit 50% of cell growth.

A primary mechanism by which quinoline derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. arabjchem.orgnih.govresearchgate.net Studies on various quinoline compounds show they can trigger apoptosis through multiple pathways. For example, some derivatives induce the expression of pro-apoptotic proteins like Bax and Bad, activate key executioner enzymes like caspase-3, and lead to the cleavage of poly (ADP-ribose) polymerase (PARP). nih.govbenthamdirect.com

In addition to apoptosis, these compounds frequently cause cell cycle arrest, preventing cancer cells from dividing and proliferating. rsc.org Depending on the specific derivative and cell line, arrest can occur at different phases of the cell cycle. Quinoline-chalcone hybrids have been shown to arrest cells at the G2/M phase. rsc.org Chloroquine, a related 7-chloroquinoline, when combined with 5-fluorouracil, induced G1 arrest in colon cancer cells by down-regulating cyclin D1 and CDK2. nih.gov A novel quinoline derivative, DFIQ, was also found to reduce the expression of cell cycle-associated proteins. researchgate.net These consistent findings suggest that this compound could similarly function by promoting apoptotic cell death and disrupting the normal progression of the cell cycle in cancerous tissues.

The anticancer activity of quinoline derivatives is often linked to their ability to interfere with critical intracellular signaling pathways that control cell growth, survival, and proliferation. arabjchem.org Two of the most significant targets are the nuclear factor-kappa B (NF-κB) pathway and various protein kinases.

The NF-κB pathway is a key regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers. researchgate.net Several quinoline-based molecules have been developed as inhibitors of this pathway. researchgate.netuoa.grnih.gov They can act by preventing the nuclear translocation of NF-κB or by inhibiting its interaction with DNA, thereby blocking the transcription of pro-survival genes. researchgate.netnih.gov For example, a series of quinoline derivatives were found to inhibit NF-κB inducing kinase (NIK), a critical protein in the non-classical NF-κB pathway. nih.gov

Furthermore, quinolines are a prominent scaffold for the design of kinase inhibitors. nih.gov Mutations in protein kinases are a common driver of cancer. mdpi.com Quinoline derivatives have been shown to inhibit a range of kinases, including:

Epidermal Growth Factor Receptor (EGFR): Several FDA-approved EGFR inhibitors feature a quinazoline (B50416) (a related scaffold) core. nih.govmdpi.com

Vascular Endothelial Growth Factor Receptor (VEGFR-2): Inhibition of this kinase disrupts angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov

c-Met Kinase: Potent and highly selective 3,5,7-trisubstituted quinoline inhibitors of c-Met have been developed. nih.gov

Cyclin-Dependent Kinases (CDKs): Certain 5,8-quinolinediones have shown inhibitory activity against CDK4, a key regulator of the cell cycle. nih.gov

Given the established role of halogenated quinolines as kinase and NF-κB inhibitors, it is plausible that this compound could disrupt one or more of these critical cancer-related signaling cascades.

The anticancer potential of quinoline derivatives observed in cell cultures has been validated in several preclinical animal models. nih.gov For instance, a novel quinoline-chalcone derivative, 24d , significantly inhibited tumor growth in H22 xenograft mouse models and was more potent than the established antimitotic agent combretastatin (B1194345) A-4 (CA-4). acs.org Another study on a 3,5,7-trisubstituted quinoline, 21b , demonstrated significant tumor growth inhibition (68-69%) in a U-87 MG human glioblastoma xenograft model at a dose of 100 mg/kg. nih.gov

A novel synthetic quinoline derivative, DFIQ, was also shown to have anticancer effects in an in vivo zebrafish xenograft model. nih.gov These in vivo studies, while not performed on this compound itself, underscore the therapeutic potential of the broader class of halogenated quinolines. They establish that these compounds can exhibit significant antitumor efficacy in a living system, providing a strong rationale for the future preclinical evaluation of this compound.

Other Investigated Biological Activities

Beyond their antimalarial and anticancer properties, the quinoline scaffold is known for a wide spectrum of biological activities. dut.ac.za This versatility makes them attractive for development against various diseases.

Antibacterial Activity: Fluoroquinolones are a major class of antibacterial agents. nih.gov Research on other chloroquinoline derivatives has also revealed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. nih.govresearchgate.net The mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase IV. nih.gov

Antiviral Activity: Chloroquine, a 7-chloroquinoline, has demonstrated broad-spectrum antiviral activity in vitro against numerous RNA and DNA viruses, including coronaviruses, flaviviruses, and retroviruses like HIV. nih.govnih.gov Its mechanisms include interfering with pH-dependent steps of viral replication and inhibiting the glycosylation of viral proteins. nih.govnih.gov

Anti-inflammatory Activity: Through mechanisms like the inhibition of the NF-κB pathway, quinoline derivatives have shown potential as anti-inflammatory agents. nih.gov

The diverse biological profile of the halogenated quinoline core suggests that this compound could also possess antibacterial, antiviral, or anti-inflammatory properties, warranting further investigation.

Antiviral Properties

Quinoline derivatives have demonstrated a broad spectrum of antiviral activities, positioning them as promising candidates for the development of new antiviral drugs. nih.govnih.govproquest.com Research has shown that compounds based on the quinoline scaffold are effective against a range of viruses, including Dengue virus, Zika virus (ZIKV), Human Immunodeficiency Virus (HIV), and various coronaviruses. nih.govnih.gov

The mechanism of antiviral action for quinoline derivatives can vary. For instance, in the context of Dengue virus serotype 2, certain quinoline compounds have been shown to inhibit the virus in a dose-dependent manner, possibly by interfering with the early stages of the infection and impairing the accumulation of the viral envelope glycoprotein (B1211001). nih.gov Similarly, against ZIKV, some 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have exhibited potent antiviral activity, in some cases surpassing the efficacy of mefloquine, a known antimalarial with anti-ZIKV properties. nih.gov These derivatives were found to effectively reduce ZIKV RNA production. nih.gov

The repurposed antimalarial drugs chloroquine and hydroxychloroquine, both quinoline derivatives, were investigated for their potential against SARS-CoV-2. nih.gov This has spurred further research into novel quinoline-based molecules as potential antiviral agents against this and other viruses. nih.gov Studies on other viruses like Hepatitis C (HCV) have also explored nucleoside analogs incorporating a quinoline-like structure, targeting essential viral enzymes such as the NS5B RNA-dependent RNA polymerase. nih.govmdpi.com

Table 1: Antiviral Activity of Selected Quinoline Derivatives

| Derivative Class | Target Virus | Observed Effect | Reference(s) |

| General Quinoline Derivatives | Dengue Virus Serotype 2 | Dose-dependent inhibition; impairment of viral envelope glycoprotein accumulation. | nih.gov |

| 2,8-bis(trifluoromethyl)quinolines | Zika Virus (ZIKV) | Inhibition of ZIKV replication and reduction of viral RNA production. | nih.gov |

| Quinolone-Triazole Conjugates | SARS-CoV-2 | Potent antiviral activity, with some conjugates showing higher potency than standard drugs. | nih.gov |

| 4-Thioquinazoline Chalcones | Tobacco Mosaic Virus (TMV) | Effective control of TMV; potential interaction with the viral coat protein. | mdpi.com |

| Myricetin-Quinazolinone Hybrids | Tobacco Mosaic Virus (TMV) | Good antiviral activity in vivo; potential inhibition of viral replication. | acs.org |

Anti-inflammatory and Analgesic Effects

The quinoline core is a key feature in many compounds exhibiting significant anti-inflammatory and analgesic properties. nih.govresearchgate.netbenthamdirect.com These activities are often linked to the ability of these derivatives to modulate inflammatory pathways and inhibit enzymes involved in the pain response. Non-steroidal anti-inflammatory drugs (NSAIDs) carry risks like gastric irritation, which has motivated the development of new anti-inflammatory agents, with quinoline derivatives showing promise. nih.gov

In various experimental models, quinoline derivatives have demonstrated potent effects. For example, newly synthesized heterocycles derived from 2-chloroquinoline-3-carbaldehyde (B1585622) showed both anti-inflammatory activity in carrageenan-induced paw edema assays and analgesic effects in writhing assays. researchgate.net Some of these compounds exhibited efficacy comparable to the standard drug, diclofenac (B195802) sodium. researchgate.net Similarly, a series of 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives showed significant anti-inflammatory and analgesic activities. nih.gov

The mechanisms underlying these effects are believed to involve the inhibition of key inflammatory mediators. For instance, some quinoline derivatives may suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov One study on a specific indoloquinoline derivative loaded into nanoparticles demonstrated a significant anti-inflammatory effect against methotrexate-induced inflammation, showing reduced inflammatory infiltration in lung and liver tissues. nih.gov

Table 2: Anti-inflammatory and Analgesic Activity of Selected Quinoline Derivatives

| Derivative Class | Model/Assay | Observed Effect | Reference(s) |

| 2-Chloroquinoline-3-carbaldehyde Derivatives | Carrageenan-induced paw edema; Writhing assay | Significant anti-inflammatory and analgesic activity, comparable to diclofenac. | researchgate.net |

| Azetidinone-bearing Quinoline Derivatives | Carrageenan-induced rat paw model; Eddy's hot plate | Potent anti-inflammatory and analgesic activities. | nih.gov |

| 7-Chloro-2-methyl-quinazolin-4(3H)-one Derivatives | Acetic acid-induced writhing in mice | Significant analgesic activity with 74.67 - 83.80% protection. | researchgate.net |

| N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine | Methotrexate-induced inflammation model | Reduction of inflammatory markers and minimal inflammatory infiltration in tissues. | nih.gov |

Antioxidant and Neuroprotective Potential

Quinoline and its derivatives are recognized for their antioxidant capabilities, which contribute to their potential as neuroprotective agents. researchgate.netmdpi.combohrium.com Oxidative stress, resulting from an imbalance between free radicals and antioxidant systems, is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. bohrium.com The ability of quinoline compounds to scavenge free radicals and chelate metal ions makes them attractive candidates for mitigating such neuronal damage. researchgate.netmdpi.com

The antioxidant activity of quinoline derivatives is often attributed to their ability to donate hydrogen atoms or single electrons, which neutralizes reactive oxygen species (ROS). researchgate.netmdpi.comnih.gov Theoretical and experimental studies have shown that certain quinoline derivatives can be more efficient antioxidants than the standard compound Trolox. mdpi.comnih.gov This activity is a result of their chemical structure, which can be fine-tuned to enhance radical scavenging capabilities. neliti.com

This antioxidant potential is closely linked to neuroprotection. By reducing oxidative stress, these compounds can protect neurons from damage. bohrium.com Furthermore, molecular docking studies suggest that some quinoline derivatives may exert neuroprotective effects by inhibiting key enzymes involved in the progression of neurodegenerative diseases. researchgate.netnih.gov These enzymes include acetylcholinesterase (AChE), monoamine oxidase type B (MAO-B), and catechol-O-methyltransferase (COMT). researchgate.netnih.gov By acting on multiple targets, these compounds could offer a multifunctional approach to treating complex diseases like Alzheimer's and Parkinson's. researchgate.net

Table 3: Antioxidant and Neuroprotective Mechanisms of Quinoline Derivatives

| Activity | Mechanism | Potential Therapeutic Target | Reference(s) |

| Antioxidant | Radical scavenging via hydrogen atom or single electron transfer. | Reactive Oxygen Species (ROS) | researchgate.netmdpi.comnih.gov |

| Neuroprotection | Inhibition of key enzymes involved in neurodegeneration. | Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B), Catechol-O-methyltransferase (COMT) | researchgate.netnih.govdntb.gov.ua |

| Neuroprotection | Reduction of oxidative stress in the brain. | Oxidative damage in neuronal cells | bohrium.com |

Identification of Specific Biological Targets and Receptor Interactions

The diverse pharmacological effects of quinoline derivatives stem from their interaction with a wide range of biological targets. nih.gov In the realm of infectious diseases, the classic antimalarial quinolines like chloroquine are thought to act by accumulating in the acidic food vacuole of the malaria parasite and interfering with hemoglobin digestion and heme detoxification. nih.gov Resistance mechanisms often involve parasite-encoded proteins that control the accumulation of these drugs. nih.gov

For other pathogens, different targets have been identified. In bacteria, quinolones are known to inhibit DNA gyrase and topoisomerase-IV, enzymes crucial for DNA replication and repair, leading to bacterial cell death. neliti.com In viruses, as seen with HCV, quinoline-related nucleoside analogs can target viral polymerases. nih.gov For Tobacco Mosaic Virus, derivatives may interact directly with the viral coat protein. mdpi.com

In the context of neurodegenerative and inflammatory diseases, the targets are often enzymes within human physiological pathways. As mentioned, quinoline derivatives have been identified through molecular docking as potential inhibitors of acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT), all of which are relevant targets in Alzheimer's and Parkinson's disease. researchgate.netnih.gov The anti-inflammatory effects of some derivatives are mediated by suppressing the activation of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov Certain antileishmanial quinoline derivatives have been found to induce mitochondrial oxidative stress in the parasite. nih.gov This multiplicity of targets underscores the chemical versatility of the quinoline scaffold in designing molecules for specific therapeutic interventions.

Exploration of 2 Methyl 4,5,7 Trichloroquinoline in Applied Chemical Sciences

Role as a Synthetic Intermediate in Agrochemical Development

Quinoline (B57606) derivatives are a significant class of compounds in the agrochemical industry, serving as foundational structures for various pesticides, insecticides, and fungicides. mdpi.comnih.gov The development of novel agrochemicals often relies on the strategic modification of such heterocyclic scaffolds to enhance efficacy, selectivity, and environmental compatibility. researchgate.net 2-Methyl-4,5,7-trichloroquinoline represents a valuable intermediate for creating a diverse library of potential agrochemical agents due to its distinct functionalization.

While direct synthesis pathways for commercial agrochemicals starting from this compound are not extensively documented, its structure is analogous to intermediates used in the synthesis of other biologically active heterocyclic compounds. The strategic placement of its functional groups makes it a promising candidate for developing new active ingredients. For example, many successful herbicides target the acetyl-CoA carboxylase (ACCase) enzyme, and their molecular structures often feature complex substituted aromatic rings. researchgate.net Similarly, triazole-based fungicides, which inhibit the 14α-demethylase enzyme in fungi, are a major class of agrochemicals where novel heterocyclic building blocks are continuously explored. researchgate.net The this compound scaffold could be elaborated to mimic the necessary structural features of these established agrochemical classes, potentially leading to compounds with improved activity spectra or resistance-breaking properties.

| Agrochemical Class | Mode of Action | Potential Role of this compound | Reference |

|---|---|---|---|

| Fungicides | Inhibition of fungal enzymes (e.g., 14α-demethylase) | Serves as a scaffold for building novel structures that can bind to the active site of fungal enzymes. The chloro groups can be replaced to optimize binding and transport properties. | researchgate.netresearchgate.net |

| Herbicides | Inhibition of plant enzymes (e.g., ACCase, Protoporphyrinogen oxidase) | Acts as a core building block for creating inhibitors. The substitution pattern can be modified to achieve selectivity between crops and weeds. | researchgate.netnih.gov |

| Insecticides | Disruption of insect growth or nervous system function | The quinoline core is present in some insecticides; modifications could lead to new compounds targeting insect-specific biological pathways. | nih.govnih.gov |

Applications in Fluorescent Probes and Imaging Technologies

The quinoline ring is a "privileged scaffold" in the design of fluorescent molecules, largely because it forms the core of quinine (B1679958), one of the earliest known small-molecule fluorophores. nih.govnih.gov Quinoline derivatives are widely investigated as fluorescent probes for bioimaging and chemosensing due to their favorable photophysical properties, chemical stability, and the relative ease with which their fluorescence characteristics can be tuned through chemical modification. crimsonpublishers.comresearchgate.net Small-molecule fluorescent probes are powerful tools for visualizing and detecting specific analytes, such as metal ions and biomolecules, within complex biological systems with high sensitivity and resolution. nih.govnih.gov

The structure of this compound contains key features for the development of a "push-pull" type fluorophore, a common design for creating environmentally sensitive probes. researchgate.net In this system, an electron-donating group (the "push") is conjugated with an electron-withdrawing group (the "pull"). Here, the methyl group at the C-2 position can act as a weak electron donor, while the electronegative chlorine atoms, particularly at the C-4 and C-7 positions, serve as electron-withdrawing groups. This electronic arrangement can facilitate intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that often results in strong fluorescence and sensitivity to the local environment's polarity (solvatochromism). nih.govresearchgate.net

Furthermore, the chlorine atoms on the this compound ring are not only crucial for tuning the electronic properties but also serve as convenient handles for synthetic modification. nih.gov They can be substituted with other functional groups to create probes with high specificity for a particular target. For instance, replacing a chlorine atom with a chelating group could yield a sensor for specific metal ions. arabjchem.org Alternatively, linking the quinoline core to a biologically active molecule could allow for targeted imaging of specific cellular structures, such as lipid droplets. researchgate.netresearching.cn The ability to synthetically diversify the quinoline scaffold is a significant advantage in developing libraries of fluorescent probes for high-throughput screening and various bioimaging applications. researchgate.netnih.gov

| Substituent Type & Position | Effect on Photophysical Properties | Example Application | Reference |

|---|---|---|---|

| Electron-donating group (e.g., amino) at C-7 | Polarizes the fluorophore, often leading to a red-shift (longer wavelength) in emission and increased brightness. | Core scaffold for pH-sensitive and solvatochromic dyes for live-cell imaging. | nih.gov |

| Electron-withdrawing group (e.g., trifluoromethyl) | Can enhance the "push-pull" effect, leading to large Stokes shifts and sensitivity to the environment. | Development of probes for imaging lipid droplets. | researchgate.net |

| Functional groups at C-2 and C-4 | Allows for tuning of spectral properties and provides sites for conjugation to other molecules for targeted sensing. | Creation of diverse libraries of fluorescent molecules for screening. | nih.gov |

| Chelating group (e.g., 8-hydroxyquinoline) | Enables selective binding to metal ions, often resulting in a "turn-on" fluorescence response. | Fluorescent probes for detecting metal ions like Zn2+. | nih.govarabjchem.org |

Integration into Advanced Materials (e.g., Polymer Matrices) and Functional Coatings

The unique properties of quinoline and its derivatives extend beyond biological applications into the realm of materials science. nih.gov These heterocyclic compounds are utilized as building blocks for creating advanced materials, including functional polymers and smart coatings, due to their inherent thermal stability, UV-absorbing characteristics, and optical properties. mdpi.comresearchgate.net The incorporation of specific quinoline derivatives, such as this compound, into polymer matrices can impart novel functionalities to the resulting material.

The trichloro-substituted aromatic system of this compound suggests high thermal stability and resistance to chemical degradation, properties that are desirable in high-performance polymers and coatings. The chlorine atoms provide reactive sites that can be used to chemically graft the quinoline molecule onto a polymer backbone through copolymerization or post-polymerization modification. This covalent integration ensures permanence and prevents leaching of the functional moiety from the material.

Integrating a molecule like this compound could lead to the development of "smart" materials. For example, leveraging the potential fluorescence of the quinoline core, polymers embedded with this compound could be used as solid-state sensors. A functional coating containing this molecule might change its fluorescence in response to environmental stimuli such as pH, temperature, or the presence of specific chemical analytes. researchgate.net Furthermore, given the well-established antimicrobial and antifungal properties of many quinoline compounds, incorporating this compound into coatings for medical devices or marine applications could provide resistance against biofouling and microbial contamination. researchgate.netmdpi.com

| Material Type | Potential Functionality | Mechanism of Action | Reference |

|---|---|---|---|

| Functional Polymer Matrices | Optical Sensing | The quinoline moiety's fluorescence can be modulated by the polymer matrix and external analytes, enabling sensor applications. | researchgate.net |

| Protective Coatings | Antimicrobial / Antifouling | The inherent biological activity of the quinoline scaffold can inhibit the growth of bacteria and fungi on surfaces. | mdpi.com |

| High-Performance Polymers | Enhanced Thermal/UV Stability | The aromatic, halogenated structure of the molecule can increase the degradation temperature and UV-absorption capacity of the host polymer. | mdpi.com |

| Smart Coatings | Corrosion Indication | Changes in local pH due to corrosion could trigger a fluorescent response from the embedded quinoline derivative, providing an early warning. | researchgate.net |

Future Prospects and Emerging Research Directions for 2 Methyl 4,5,7 Trichloroquinoline

Development of Next-Generation Analogues with Improved Potency and Selectivity

The future development of 2-Methyl-4,5,7-trichloroquinoline as a therapeutic agent hinges on the strategic design and synthesis of next-generation analogues with enhanced potency and target selectivity. Structure-activity relationship (SAR) studies of various quinoline (B57606) derivatives have provided a foundational understanding of how modifications to the quinoline scaffold can influence biological activity.

For instance, the presence and position of halogen atoms are known to significantly impact the therapeutic efficacy of quinoline compounds. The 7-chloro substituent, in particular, is a common feature in many biologically active quinolines, including some antimalarial drugs. The trichlorinated nature of this compound presents a unique opportunity for systematic exploration. Future research should focus on synthesizing analogues where the number and position of the chlorine atoms are varied to probe their influence on activity and selectivity.

The methyl group at the 2-position also offers a site for modification. Replacing it with other alkyl groups of varying sizes and electronic properties, or with functional groups capable of forming specific interactions with biological targets, could lead to the discovery of more potent compounds. Furthermore, the introduction of substituents at the remaining open positions on the quinoline ring (positions 3, 6, and 8) could further refine the pharmacological profile.

A systematic approach to analogue design, guided by computational modeling and in vitro screening, will be crucial. The following table outlines potential modifications and their rationale:

| Modification Site | Proposed Modification | Rationale for Improved Potency/Selectivity |

| C2-Methyl Group | - Varying alkyl chain length- Introduction of functional groups (e.g., hydroxyl, amino) | - Optimize steric interactions with the target binding pocket- Introduce new hydrogen bonding opportunities |

| C4, C5, C7-Chloro Groups | - Synthesis of mono- and di-chloro analogues- Substitution with other halogens (F, Br, I)- Introduction of electron-donating or withdrawing groups | - Modulate the electronic properties of the quinoline ring- Fine-tune lipophilicity for improved cell permeability- Explore the impact of halogen bonding on target interaction |

| C3, C6, C8 Positions | - Introduction of a wide range of substituents | - Explore new interaction points with the biological target- Improve pharmacokinetic properties |

By systematically exploring the chemical space around the this compound scaffold, it is anticipated that next-generation analogues with superior therapeutic profiles can be developed.

Investigation of Combination Therapies and Synergistic Effects

The investigation of this compound in combination with other therapeutic agents represents a promising avenue for future research. The rationale for combination therapy is multifaceted, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce dose-limiting toxicities. Given the broad biological activities reported for various quinoline derivatives, there is a strong basis to explore the synergistic potential of this compound in various disease contexts, particularly in oncology and infectious diseases.

In the realm of cancer treatment, quinoline-based compounds have been shown to interfere with multiple cellular pathways. Combining this compound with standard-of-care chemotherapeutics, targeted therapies, or immunotherapies could lead to synergistic antitumor effects. For example, if this compound is found to inhibit a specific signaling pathway, combining it with a drug that targets a parallel or downstream pathway could result in a more profound and durable response.

Similarly, in the context of infectious diseases, the emergence of drug-resistant pathogens is a major global health concern. Quinoline derivatives have a long history as antimalarial agents, and combination therapy is the cornerstone of modern malaria treatment to combat resistance. Future studies should evaluate the potential of this compound to be used in combination with existing antimicrobial or antiviral drugs. It may act synergistically by targeting a different microbial pathway or by inhibiting resistance mechanisms.

The following table outlines potential combination therapy strategies for future investigation:

| Therapeutic Area | Potential Combination Partner | Hypothesized Synergistic Mechanism |

| Oncology | - Standard Chemotherapy- Kinase Inhibitors- Immune Checkpoint Inhibitors | - Sensitization of cancer cells to chemotherapy- Dual blockade of oncogenic signaling pathways- Modulation of the tumor microenvironment to enhance immune response |

| Infectious Diseases | - Existing Antimalarials- Antibiotics- Antiviral agents | - Overcoming drug resistance mechanisms- Targeting multiple essential microbial pathways- Inhibiting viral entry or replication through a novel mechanism |

Systematic in vitro and in vivo studies will be essential to identify promising drug combinations and to elucidate the underlying mechanisms of synergy.

Pharmacokinetic and Pharmacodynamic Profiling for Lead Optimization

A critical step in the development of any new therapeutic agent is the thorough characterization of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. For this compound and its analogues, a comprehensive understanding of how the body affects the drug (PK) and how the drug affects the body (PD) is essential for lead optimization and for predicting its clinical utility.

Pharmacokinetic studies will need to encompass the assessment of Absorption, Distribution, Metabolism, and Excretion (ADME). Key parameters to be investigated include oral bioavailability, plasma protein binding, tissue distribution, and the identification of major metabolic pathways and metabolites. In silico ADME prediction tools can be utilized in the early stages to prioritize analogues with favorable drug-like properties. Subsequent in vitro assays, such as Caco-2 permeability and liver microsome stability assays, will provide more definitive data. Ultimately, in vivo PK studies in animal models will be necessary to determine key parameters like half-life, clearance, and volume of distribution.

Pharmacodynamic studies will focus on establishing a clear relationship between the drug concentration at the site of action and the observed pharmacological effect. This will involve developing robust biomarkers to measure target engagement and the downstream biological response. Dose-response studies in relevant in vitro and in vivo models will be crucial for determining the potency and efficacy of the compound and its analogues.

The integration of PK and PD data into a comprehensive PK/PD model will be a powerful tool for optimizing the dosing regimen and for predicting the therapeutic window. This iterative process of designing, synthesizing, and testing new analogues with improved PK/PD profiles will be central to the successful development of a clinical candidate.

The following table summarizes the key PK and PD parameters to be evaluated:

| Parameter Type | Specific Parameters to be Investigated | Methods of Investigation |

| Pharmacokinetics (PK) | - Solubility, Permeability- Metabolic Stability- Plasma Protein Binding- Oral Bioavailability, Half-life, Clearance | - In silico prediction- In vitro assays (e.g., PAMPA, liver microsomes)- In vivo studies in animal models |

| Pharmacodynamics (PD) | - Target Engagement- Biomarker Modulation- Dose-Response Relationship- Efficacy in Disease Models | - In vitro target-based assays- In vivo biomarker analysis- In vivo efficacy studies in relevant animal models |

Sustainable Synthesis and Green Chemistry Approaches in Compound Production

As the development of this compound and its analogues progresses, it is imperative to consider the environmental impact and economic viability of its chemical synthesis. The principles of green chemistry offer a framework for designing manufacturing processes that are safer, more efficient, and more sustainable.

Traditional methods for the synthesis of quinoline derivatives often involve harsh reaction conditions, the use of hazardous reagents and solvents, and the generation of significant amounts of chemical waste. Future research should focus on the development of novel, eco-friendly synthetic routes for the production of this compound.

Key areas for exploration in green synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids.

Development of Novel Catalysts: Employing heterogeneous catalysts, nanocatalysts, or biocatalysts that can be easily recovered and reused, thus minimizing waste. nih.gov

Energy-Efficient Methodologies: Utilizing microwave irradiation or sonication to accelerate reaction rates and reduce energy consumption compared to conventional heating methods.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing the formation of byproducts.

The following table highlights some green chemistry approaches that could be applied to the synthesis of this compound:

| Green Chemistry Principle | Potential Application in Synthesis | Anticipated Benefits |

| Alternative Solvents | - Use of water or ethanol as the reaction medium | - Reduced toxicity and environmental pollution |

| Catalysis | - Application of reusable solid acid catalysts or nanocatalysts | - Simplified product purification and reduced catalyst waste |

| Energy Efficiency | - Microwave-assisted or ultrasound-promoted reactions | - Shorter reaction times and lower energy consumption |

| Waste Reduction | - Development of one-pot, multi-component reactions | - Increased efficiency and reduced generation of byproducts |

By integrating green chemistry principles into the synthetic process, the production of this compound can be made more sustainable and cost-effective, which is a critical consideration for its potential as a commercial pharmaceutical agent.

Translation from Bench to Preclinical and Clinical Applications

The ultimate goal of the research efforts outlined above is to translate a promising this compound analogue from the laboratory bench to clinical applications for the benefit of patients. This translational pathway is a long and rigorous process that requires a multidisciplinary approach and careful planning.

Following the identification of a lead candidate with optimized potency, selectivity, and pharmacokinetic properties, the compound must undergo extensive preclinical development. This phase of research is designed to provide the necessary safety and efficacy data to support an Investigational New Drug (IND) application to regulatory authorities. Key components of the preclinical program include:

In vivo Efficacy Studies: Demonstrating the therapeutic benefit of the compound in relevant animal models of the target disease.

Preclinical Toxicology: A comprehensive assessment of the compound's safety profile, including acute and chronic toxicity studies in at least two animal species. This will also involve evaluating genotoxicity, carcinogenicity, and reproductive toxicity.

CMC (Chemistry, Manufacturing, and Controls): Development of a scalable and reproducible manufacturing process for the drug substance and the final drug product, along with the establishment of appropriate quality control measures.

Upon successful completion of the preclinical program and approval of the IND, the compound can advance into clinical trials in humans. The clinical development process is typically divided into three phases:

Phase I: The first-in-human studies, usually conducted in a small number of healthy volunteers, to assess the safety, tolerability, and pharmacokinetics of the drug.

Phase II: Studies in a larger group of patients with the target disease to evaluate the drug's efficacy and to determine the optimal dose.

Phase III: Large-scale, multicenter trials to confirm the drug's efficacy and safety in a broader patient population and to compare it with existing standard treatments.

The journey from a promising molecule like this compound to a marketed drug is fraught with challenges, but by systematically addressing the key research questions outlined in this article, the potential of this compound and its analogues to address unmet medical needs can be thoroughly explored.

常见问题

Q. What are the recommended synthetic routes for 2-Methyl-4,5,7-trichloroquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of chlorinated quinolines often involves cyclization and chlorination steps. A modified Conrad-Limpach synthesis (using m-chloroaniline and ethyl ethoxymethylenemalonate) is a classical approach for quinoline scaffolds . For this compound, chlorination with phosphorus oxychloride (POCl₃) is critical. For example, describes a decarboxylation-chlorination sequence starting from ethyl ester precursors, achieving 4,7-dichloroquinoline derivatives . Key variables affecting yield include:

- Temperature : Optimal chlorination occurs at 378 K (105°C) to minimize side reactions .

- Catalyst : AlCl₃ enhances electrophilic substitution in POCl₃-mediated chlorination .

- Substituent positioning : Methyl groups at the 2-position may sterically hinder chlorination at adjacent positions, requiring extended reaction times.

Table 1 : Comparison of Synthetic Routes

| Precursor | Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Ethyl 4-hydroxyquinoline-3-carboxylate | Decarboxylation + POCl₃ | 73 | 378 K, AlCl₃ catalyst | |

| m-Chloroaniline + Ethyl ethoxymalenonate | Conrad-Limpach cyclization | 58 | Reflux in diphenyl ether |

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural insights do they provide?

- Methodological Answer :

- ¹H/¹³C NMR : Resolves methyl and chlorine substituents. For example, the 2-methyl group typically appears as a singlet at δ 2.1–2.3 ppm, while aromatic protons adjacent to chlorine show deshielding (δ 7.1–8.0 ppm) .

- IR Spectroscopy : Confirms C-Cl stretches (550–650 cm⁻¹) and quinoline ring vibrations (1600–1450 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) with chlorine isotopic patterns (e.g., 245 m/z for C₁₀H₇Cl₃N) validate molecular weight .

Note : X-ray crystallography (as in ) resolves ambiguous substituent positions but requires high-purity crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from:

- Substituent positional isomerism : highlights that chlorination at the 4-position enhances antiparasitic activity, while 5/7-chlorine may reduce bioavailability .

- Assay variability : Standardize bioactivity tests (e.g., MIC assays for antimicrobial studies) and control solvent effects (DMSO vs. aqueous buffers).

- Data normalization : Express activity relative to a positive control (e.g., chloroquine for antimalarial studies) to enable cross-study comparisons .

Q. What strategies optimize the bioactivity of this compound through structural modifications?

- Methodological Answer :

- Electron-withdrawing groups : Introduce nitro (-NO₂) or trifluoromethyl (-CF₃) at the 6-position to enhance electrophilicity and target binding .

- Hybrid derivatives : Conjugate with thiophene or pyridine moieties (as in ) to improve solubility and resistance profiles .

- Stereochemical tuning : Methyl groups at the 2-position (as in this compound) reduce metabolic degradation compared to unsubstituted analogs .

Table 2 : Bioactivity Trends in Derivatives

| Modification | Target Activity | Potency (IC₅₀, μM) | Reference |

|---|---|---|---|

| 6-Nitro substitution | Anticancer (HeLa cells) | 0.45 | |

| Thiophene conjugation | Antimalarial (Pf3D7 strain) | 0.12 |

Q. How should researchers address conflicting data on synthetic yields for this compound?

- Methodological Answer :

- Reproducibility protocols : Use anhydrous solvents (e.g., distilled POCl₃) and inert atmospheres to prevent hydrolysis .

- Byproduct analysis : Employ LC-MS or TLC to identify intermediates (e.g., decarboxylated byproducts) that reduce yield .

- Machine learning : Train models on reaction parameters (temperature, catalyst loading) from literature (e.g., ) to predict optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。